molecular formula C4H8FN B1178078 AM 160H CAS No. 135669-42-0

AM 160H

Numéro de catalogue: B1178078
Numéro CAS: 135669-42-0
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

AM 160H is a synthetic organic compound with a molecular formula of C₁₈H₂₂N₂O₅S, characterized by a benzothiazole core substituted with a sulfonamide group and a methyl ester moiety. It has demonstrated potent inhibitory activity against tyrosine kinase receptors, particularly in oncology research, with an IC₅₀ of 12.3 nM against EGFR (epidermal growth factor receptor) in vitro . Its development aimed to address resistance mechanisms observed in first-generation kinase inhibitors, leveraging enhanced hydrophobic interactions within the ATP-binding pocket .

AM 160H’s pharmacokinetic profile includes a plasma half-life of 8.2 hours in murine models and oral bioavailability of 67%, making it a candidate for oral administration in preclinical studies . Structural optimization focused on reducing off-target effects, resulting in >90% selectivity over 98% of human kinases screened .

Propriétés

Numéro CAS

135669-42-0

Formule moléculaire

C4H8FN

Synonymes

AM 160H

Origine du produit

United States

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Compound A (C₁₉H₂₀N₃O₅Cl)

Structural Similarities : Shares the benzothiazole core and sulfonamide group but replaces the methyl ester with a chlorophenyl moiety.
Key Differences :

  • Potency : IC₅₀ of 18.7 nM against EGFR, 34% less potent than AM 160H .
  • Selectivity : 78% kinase selectivity due to chlorine-induced steric hindrance .
  • Solubility : Lower aqueous solubility (2.1 mg/mL vs. AM 160H’s 4.8 mg/mL) due to increased hydrophobicity .

Compound B (C₁₇H₂₄N₂O₆S)

Structural Similarities : Retains the sulfonamide group but substitutes benzothiazole with a pyridine ring.
Key Differences :

  • Metabolic Stability : Shorter half-life (4.5 hours) due to rapid cytochrome P450-mediated oxidation of the pyridine ring .
  • Efficacy: Reduced tumor growth inhibition in xenograft models (52% vs. AM 160H’s 73% at 50 mg/kg) .

Comparison with Functionally Similar Compounds

Gefitinib (C₂₂H₂₄ClFN₄O₃)

Functional Similarity: First-generation EGFR inhibitor used in non-small cell lung cancer. Contrasts with AM 160H:

Parameter Gefitinib AM 160H
IC₅₀ (EGFR) 33 nM 12.3 nM
T790M Mutation Efficacy Inactive IC₅₀ = 28 nM
Oral Bioavailability 60% 67%

Osimertinib (C₂₈H₃₃N₇O₂)

Functional Similarity : Third-generation EGFR inhibitor targeting T790M resistance mutations.
Contrasts with AM 160H :

Parameter Osimertinib AM 160H
IC₅₀ (EGFR T790M) 12 nM 28 nM
CNS Penetration High (brain-plasma ratio = 1.5) Moderate (ratio = 0.8)
Toxicity Profile Grade 3+ interstitial lung disease (4%) No reported severe toxicity in preclinical models

Q & A

Q. What is the functional role of the CYP2A6 160H allele in nicotine metabolism, and how does this inform experimental design for studying smoking-related behaviors?

Methodological Answer: The CYP2A6 160H allele is a functionally null variant associated with reduced nicotine metabolism . To study its impact, researchers should:

  • Use long PCR followed by nested PCR to genotype alleles (e.g., 160L, 160H) .
  • Design cohort studies comparing smoking initiation age and cessation rates between carriers and non-carriers, controlling for confounders like environmental factors.
  • Apply association analysis frameworks (e.g., logistic regression) to isolate allele-specific effects on behavioral outcomes .

Q. How can researchers ensure reproducibility when analyzing CYP2A6 160H allele frequencies across diverse populations?

Methodological Answer:

  • Standardize genotyping protocols (e.g., PCR conditions, primer sequences) .
  • Use stratified sampling to account for population heterogeneity.
  • Report allele frequencies with confidence intervals and statistical power calculations in supplementary materials .
  • Cross-validate results using public databases (e.g., 1000 Genomes Project) while adhering to citation standards .

Q. What are the key considerations for designing a laboratory protocol to study CYP2A6 160H enzymatic activity?

Methodological Answer:

  • Include negative controls (e.g., wild-type vs. 160H carriers) to validate assay specificity.
  • Use high-performance liquid chromatography (HPLC) to quantify nicotine metabolites .
  • Document protocols in past tense with passive voice for reproducibility, as per scientific reporting guidelines .

Advanced Research Questions

Q. How should researchers address contradictory data on the CYP2A6 160H allele’s association with cancer risk across studies?

Q. What advanced statistical methods are suitable for analyzing the longitudinal impact of CYP2A6 160H on smoking cessation?

Methodological Answer:

  • Use Cox proportional hazards models to assess time-to-cessation, adjusting for covariates like age and nicotine dependence severity .
  • Incorporate survival analysis to account for censored data (e.g., participants lost to follow-up) .
  • Report Kaplan-Meier curves with log-rank tests in results sections .

Q. How can multi-omics approaches (e.g., genomics, metabolomics) enhance understanding of CYP2A6 160H’s role in nicotine addiction?

Methodological Answer:

  • Integrate GWAS data to identify epistatic interactions between 160H and other addiction-related loci .
  • Pair metabolomic profiling (e.g., LC-MS) with pathway enrichment analysis to map nicotine metabolism networks .
  • Use systems biology tools (e.g., Cytoscape) to visualize gene-metabolite interactions .

Q. What ethical and methodological challenges arise when recruiting participants for CYP2A6 160H studies, and how can they be mitigated?

Q. How should researchers present CYP2A6 160H allele frequency data in publications to ensure clarity and reproducibility?

Methodological Answer:

  • Use structured tables with columns for population cohort, sample size, allele frequency, and p-values .
  • Provide raw data in supplementary materials, formatted as .csv files for reanalysis .
  • Follow journal-specific guidelines for author statements (e.g., funding sources, conflicts of interest) .

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